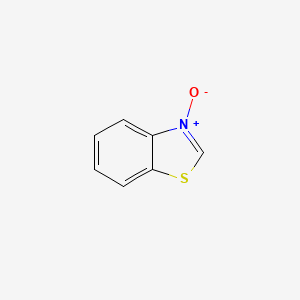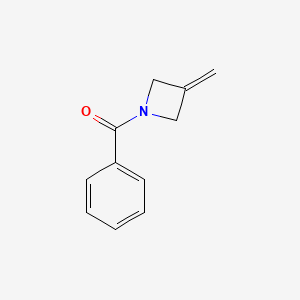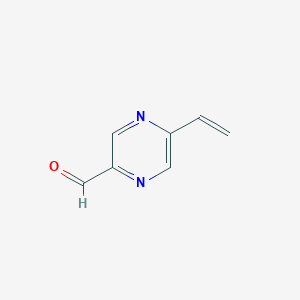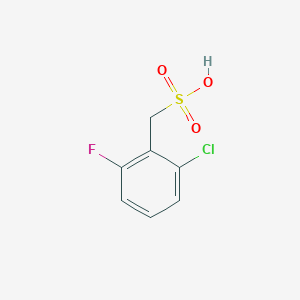
(2-Chloro-6-fluorophenyl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-fluorophenyl)methanesulfonic acid is an organosulfur compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with a methanesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)methanesulfonic acid typically involves the sulfonation of 2-chloro-6-fluorobenzene. One common method is the reaction of 2-chloro-6-fluorobenzene with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)methanesulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonic acid group can participate in redox reactions, although these are less common.
Coupling Reactions: The aromatic ring can engage in coupling reactions such as Suzuki-Miyaura coupling, where the chloro or fluoro group is replaced by a different substituent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)methanesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2-Chloro-6-fluorophenyl)methanesulfonic acid exerts its effects depends on the specific application. In chemical reactions, the sulfonic acid group can act as a strong acid, facilitating various transformations. In biological systems, the compound can interact with proteins and other biomolecules, potentially altering their functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Similar in structure but with an acetic acid group instead of a methanesulfonic acid group.
2-Chloro-6-fluorobenzene: Lacks the methanesulfonic acid group, making it less reactive in certain types of reactions.
Methanesulfonic acid: Lacks the aromatic ring and halogen substituents, making it a simpler molecule with different reactivity.
Uniqueness
(2-Chloro-6-fluorophenyl)methanesulfonic acid is unique due to the combination of its chloro and fluoro substituents along with the methanesulfonic acid group. This combination imparts distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C7H6ClFO3S |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H6ClFO3S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H,10,11,12) |
InChI Key |
JYDOYTVQCKXMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


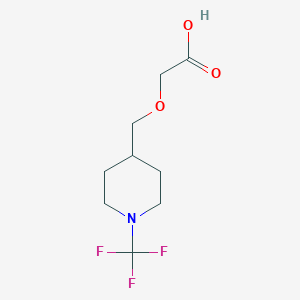
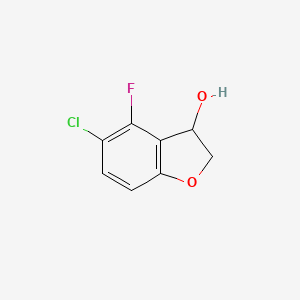
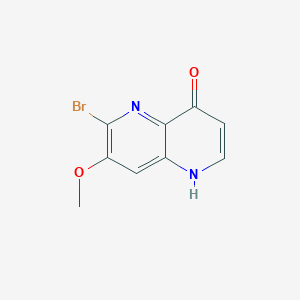
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
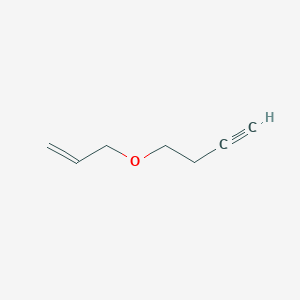

![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)


